molecular formula C20H23N5OS B12013039 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide

4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12013039
M. Wt: 381.5 g/mol
InChI Key: BRIVFTCJICCIPN-FYJGNVAPSA-N
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Description

4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound with the molecular formula C20H23N5OS. This compound is part of the triazole family, known for its diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-isopropoxyphenylhydrazine, followed by cyclization with thiourea under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H23N5OS/c1-14(2)26-18-7-5-6-16(12-18)19-22-23-20(27)25(19)21-13-15-8-10-17(11-9-15)24(3)4/h5-14H,1-4H3,(H,23,27)/b21-13+

InChI Key

BRIVFTCJICCIPN-FYJGNVAPSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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